molecular formula C16H20O2 B14693792 2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione CAS No. 33982-94-4

2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione

Cat. No.: B14693792
CAS No.: 33982-94-4
M. Wt: 244.33 g/mol
InChI Key: KPSCBYIEVIABQP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione is a chemical compound with the molecular formula C16H22O2 It is a derivative of anthracene, characterized by the presence of two methyl groups at positions 2 and 6, and a dione functional group at positions 9 and 10

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione typically involves the hydrogenation of 2,6-dimethylanthraquinone. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions are carefully controlled to ensure complete hydrogenation of the anthraquinone to the desired octahydroanthracene derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced catalytic systems and optimization of reaction parameters are crucial for achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione
  • 2,6-Dimethyl-9,10-dihydroanthracene
  • 1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione

Uniqueness

2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione is unique due to its specific substitution pattern and the presence of the dione functional group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

33982-94-4

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2,6-dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione

InChI

InChI=1S/C16H20O2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-4,11-14H,5-8H2,1-2H3

InChI Key

KPSCBYIEVIABQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1)C(=O)C3CC=C(CC3C2=O)C

Origin of Product

United States

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